(E)-N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is an organic compound that features a furan ring and a tetrazole ring connected via a prop-2-enamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of nitriles with azides under acidic conditions.
Coupling Reaction: The furan and tetrazole rings are then coupled via a prop-2-enamide linker using a condensation reaction, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
(2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for polymers with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(THIOPHEN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-3-(PYRIDIN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE imparts unique electronic properties and reactivity compared to its analogs with thiophene or pyridine rings. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H11N5O2/c20-14(8-7-13-2-1-9-21-13)16-11-3-5-12(6-4-11)19-10-15-17-18-19/h1-10H,(H,16,20)/b8-7+ |
InChI Key |
JKAJQRZYVCCHES-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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